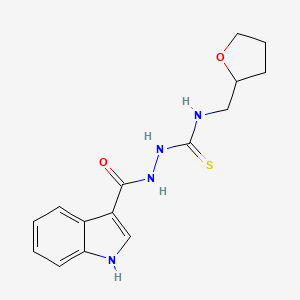
4-(4-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide
Overview
Description
4-(4-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EPNB and is known for its unique chemical structure and properties.
Scientific Research Applications
Synthesis and Characterization
- Research on similar compounds, such as bisphenols derived from eugenol, emphasizes the potential for creating renewable thermosetting resins with high thermal stability and low water uptake, suitable for maritime environments (Harvey et al., 2014) (Harvey et al., 2014).
- Studies on nickel(II) complexes of phenol-based ligands have explored their catalytic activity, suggesting applications in oxidative processes and potentially in the development of new catalysts for industrial applications (Ghosh et al., 2014) (Ghosh et al., 2014).
Photodegradation and Environmental Applications
- Investigations into the photochemistry of organophosphorus herbicides, including butamifos, reveal insights into the photodegradation pathways of nitroaromatic compounds, which could inform environmental remediation techniques (Katagi, 1993) (Katagi, 1993).
Organic Synthesis
- Research on the synthesis of nitro aromatic ethers using ultrasound-assisted phase-transfer catalysis highlights advancements in efficient chemical synthesis methods, which could be applied to the production of compounds like 4-(4-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide (Harikumar & Rajendran, 2014) (Harikumar & Rajendran, 2014).
Antibacterial and Antifungal Properties
- The synthesis and characterization of Schiff base ligands derived from 4-methoxyphenol suggest potential applications in antimicrobial treatments, providing a basis for exploring the bioactivity of structurally similar compounds (Vinusha et al., 2015) (Vinusha et al., 2015).
Properties
IUPAC Name |
4-(4-ethylphenoxy)-N-(2-methoxy-5-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-3-14-6-9-16(10-7-14)26-12-4-5-19(22)20-17-13-15(21(23)24)8-11-18(17)25-2/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTBXMVTDQJKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4576150.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4576157.png)

![1-(3,4-dimethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4576181.png)
![2-(2-fluorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4576187.png)
![methyl (5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4576199.png)
![2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4576203.png)
![methyl [5-(2,5-dimethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4576209.png)
![5-({3-[(cyclohexylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4576212.png)
![methyl 4-{[4-anilino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4576220.png)
![3-{[5-(2,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4576227.png)
![methyl 4-ethyl-5-methyl-2-({[(2'-nitro-4-biphenylyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4576229.png)
